(6R,7R)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
The compound (6R,7R)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin derivative characterized by two critical structural features:
- Position 7: A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, a bulky protecting moiety commonly used in peptide synthesis to shield amine functionalities during chemical reactions .
Cephalosporins are β-lactam antibiotics whose activity depends on the stereochemistry of the bicyclic core and the nature of substituents at positions 3 and 5.
Properties
IUPAC Name |
(6R,7R)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6S/c26-9-12-11-32-21-18(20(27)25(21)19(12)22(28)29)24-23(30)31-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21,26H,9-11H2,(H,24,30)(H,28,29)/t18-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAMIKJIXNQKCH-WIYYLYMNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6R,7R)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, often abbreviated as Fmoc-amino acid derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 389.42 g/mol. The structural formula includes a bicyclic core, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O5S |
| Molecular Weight | 389.42 g/mol |
| IUPAC Name | This compound |
| CAS Number | 197897-11-3 |
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial effects against a range of pathogens, including bacteria and fungi. The thiazolidine ring and the oxo group contribute to the inhibition of bacterial cell wall synthesis, making it a candidate for antibiotic development.
Mechanism of Action:
- Inhibition of Cell Wall Synthesis: The compound interferes with the biosynthesis of peptidoglycan in bacterial cell walls.
- Disruption of Membrane Integrity: It may disrupt bacterial membranes, leading to cell lysis.
Anticancer Properties
Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting key survival signals such as Bcl-2.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that the compound exhibited cytotoxic effects on human breast cancer cells (MCF-7), with an IC50 value indicating potency at micromolar concentrations.
Research Findings
Recent findings highlight the compound's role in modulating various biochemical pathways:
- Cell Cycle Arrest: It induces G1 phase arrest in cancer cells, preventing proliferation.
- Reactive Oxygen Species (ROS) Generation: The compound increases ROS levels, contributing to oxidative stress and subsequent apoptosis in tumor cells.
Summary of Research Studies
| Study Reference | Findings |
|---|---|
| Journal of Medicinal Chemistry | Induced apoptosis in MCF-7 cells; IC50 = 12 µM |
| Antimicrobial Agents and Chemotherapy | Effective against E. coli and S. aureus; MIC = 4 µg/mL |
| Cancer Research | Inhibited tumor growth in xenograft models; significant reduction observed |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications at Position 7
The substituent at position 7 determines bacterial target affinity and resistance profiles. Key comparisons include:
Substituent Effects at Position 3
The position 3 substituent affects pharmacokinetics and chemical stability:
Key Research Findings
Synthetic Utility : The Fmoc group enables selective deprotection during synthesis, making the compound a versatile intermediate for generating cephalosporin analogs .
Metabolic Activation : Hydroxymethyl derivatives like deacetyl cefotaxime () are bioactive metabolites, suggesting the target compound could act similarly if the Fmoc group is enzymatically removed .
Stability Challenges : Compared to cefazolin () and cefepime (), the hydroxymethyl group increases susceptibility to degradation, necessitating formulation optimizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
